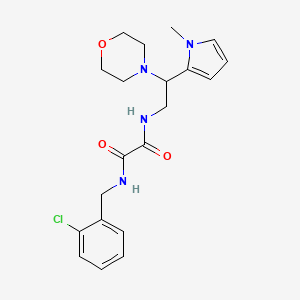

N1-(2-chlorobenzyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains a pyrrole ring (a five-membered aromatic heterocycle), a morpholine ring (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom), and an oxalamide group (a type of amide). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (like the pyrrole ring) could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the pyrrole ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, and stability) would be determined by factors like its molecular structure, the nature of its functional groups, and the intermolecular forces between its molecules .Scientific Research Applications

Synthesis and Structural Analysis

1. Synthesis of Heterocyclic Compounds

Chemical synthesis involving N1-(2-chlorobenzyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide and its derivatives often focuses on creating novel heterocyclic compounds. For instance, reactions of certain chloroxazolidino pyrido thiazines with morpholine and pyrrolidine have led to the formation of 1-N-oxalamides, showcasing the compound's utility in generating new molecular structures with potential biological activities (Solov’eva et al., 1993).

2. Crystal Structure Determination

Advanced techniques such as synchrotron X-ray powder diffraction have been employed to determine the crystal structures of functionally important pyrroles, which are crucial for understanding their chemical behavior and interactions at the molecular level. These studies provide a foundational understanding of the material's physical characteristics and potential applications in various fields, including pharmaceuticals (Silva et al., 2012).

Molecular Interaction and Coordination Chemistry

1. Molecular Interaction Studies

Research into the molecular interactions of related compounds, such as cannabinoid receptor antagonists, provides insights into the compound's binding mechanisms and effects on receptor activity. These studies are crucial for drug design and understanding receptor-ligand interactions at a molecular level (Shim et al., 2002).

2. Coordination Chemistry

Exploration of the coordination chemistry of copper (II) with N,N,O-donor Schiff-base ligands derived from similar structural frameworks highlights the role of specific functional groups in modulating the coordination environment and properties of the metal complexes. These studies contribute to the development of new materials with potential applications in catalysis, materials science, and as therapeutic agents (Majumder et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN4O3/c1-24-8-4-7-17(24)18(25-9-11-28-12-10-25)14-23-20(27)19(26)22-13-15-5-2-3-6-16(15)21/h2-8,18H,9-14H2,1H3,(H,22,26)(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJFYPUPXHTJER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride](/img/structure/B2410198.png)

![N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2410200.png)

![N-(acetyloxy)-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]amine](/img/structure/B2410202.png)

![1-(1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2410204.png)

![N-(1-cyano-1-cyclopropylethyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2410207.png)

![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2410209.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide](/img/structure/B2410210.png)

![Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2410211.png)